molecular formula C13H14N2O2 B6159318 5-(1,8-naphthyridin-2-yl)pentanoic acid CAS No. 1314795-64-6

5-(1,8-naphthyridin-2-yl)pentanoic acid

Cat. No.: B6159318
CAS No.: 1314795-64-6
M. Wt: 230.3
InChI Key:
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Description

5-(1,8-naphthyridin-2-yl)pentanoic acid is a heterocyclic compound that contains a naphthyridine ring systemThe naphthyridine core is known for its diverse biological activities and photochemical properties .

Chemical Reactions Analysis

Types of Reactions

5-(1,8-naphthyridin-2-yl)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The naphthyridine ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the naphthyridine ring .

Scientific Research Applications

5-(1,8-naphthyridin-2-yl)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,8-naphthyridin-2-yl)pentanoic acid involves its interaction with specific molecular targets. The naphthyridine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,8-naphthyridin-2-yl)pentanoic acid is unique due to the presence of the pentanoic acid side chain, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other naphthyridine derivatives and may confer specific advantages in certain applications .

Properties

CAS No.

1314795-64-6

Molecular Formula

C13H14N2O2

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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